N-Acetyl-5-chloroindole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indoles, including N-Acetyl-5-chloroindole, has been a subject of extensive research. One of the most important methodologies for the preparation of heterocycles like indoles involves transition metal-catalyzed cyclization reactions of unsaturated substrates . The association between alkynes and nitrogen compounds results in versatile substrates for the synthesis of N-heterocycles, including indole derivatives .Molecular Structure Analysis

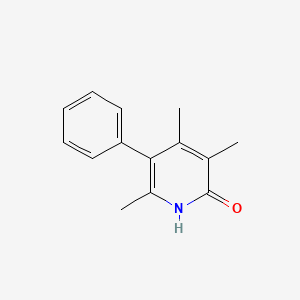

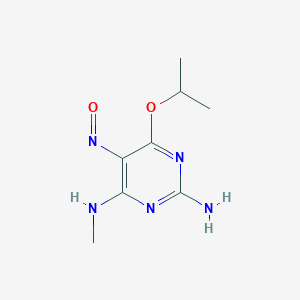

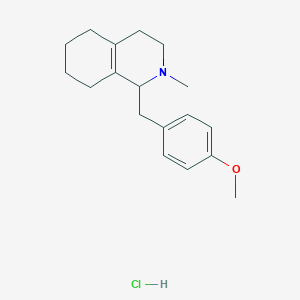

The molecular structure of N-Acetyl-5-chloroindole, like other indoles, consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The position of the chloro atom can have a significant effect on the molecular properties of the indole aromatic system, including electron density, dipole moments, and energies .Chemical Reactions Analysis

Indoles, including N-Acetyl-5-chloroindole, can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed cyclization reactions with alkynes and nitrogen sources to form N-heterocycles .Applications De Recherche Scientifique

Plant Growth Regulation

N-Acetyl-5-chloroindole and similar compounds have been studied for their role in plant growth. For instance, 4-Chloroindole-3-acetic acid (4-Cl-IAA), a related compound, is known for its strong auxin activity, influencing plant growth and development. This compound is naturally occurring in certain plant species and has been used in biological assays to understand the structural requirements of auxins in plant growth, particularly in species like Pisum sativum and Vicia faba (Reinecke, 2004).

Corrosion Inhibition

5-Chloroindole, closely related to N-Acetyl-5-chloroindole, has been tested as a corrosion inhibitor for mild steel in acidic environments. This compound showed significant inhibitory effects on the anodic process, indicating potential applications in materials science and engineering (Moretti et al., 1996).

Synthesis and Preparation of Derivatives

Research has been conducted on the synthesis of derivatives of N-Acetyl-5-chloroindole and related compounds. For example, a study on the synthesis of 5′-bromo-4′-chloroindol-3′-epoxysialoside explored a convenient and cost-effective method for large-scale preparation of this substrate (Tang Yan-bo, 2003). Another study reported a simple and efficient synthesis method for N-acetylindoxyls, which are precursors for indigogenic substrates used in probing biological activities (Gandy et al., 2015).

Biological and Environmental Effects

Several indole derivatives, including N-Acetyl-5-chloroindole, have been studied for their potential biological and environmental effects. For instance, microbial degradation of indole and its derivatives is a significant area of environmental research, highlighting the role of these compounds as environmental pollutants and their breakdown through various microbial pathways (Arora et al., 2015).

Mécanisme D'action

Safety and Hazards

N-Acetyl-5-chloroindole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Indole derivatives, including N-Acetyl-5-chloroindole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Propriétés

IUPAC Name |

1-(5-chloroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHWVCKHIFRENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585299 | |

| Record name | 1-(5-Chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-5-chloroindole | |

CAS RN |

94353-40-9 | |

| Record name | 1-(5-Chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B3066876.png)

![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)